Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H25NO3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid (H2SO4). This reaction yields the spirocyclic structure with a tert-butyl ester group . Another method involves the alkylation of piperidin-4-one hydrochloride hydrate with tert-butylbenzyl bromide, followed by a Prins reaction with but-3-en-1-ol in methanesulfonic acid (MeSO3H) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure or the ester group.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound has a similar spirocyclic structure but contains two nitrogen atoms instead of one.
Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate: This compound includes a hydroxymethyl group, which provides different reactivity and applications.
Uniqueness
Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its combination of an oxygen and nitrogen atom within the spirocyclic ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPWGOWNVFTFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719148 |
Source
|
Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259489-90-1 |
Source
|
Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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